1,2-Cyclobutanedione, 3,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-
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Overview
Description
1,2-Cyclobutanedione, 3,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]- is a complex organic compound with a unique structure It features a cyclobutanedione core with two bulky substituents, each containing a bis(1,1-dimethylethyl) group attached to a cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Cyclobutanedione, 3,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]- typically involves the condensation of 3,4-bis(diphenylmethylene)-1,2-cyclobutanedione with appropriate reagents under specific conditions. For example, condensations with o-phenylenediamine under ionic and radical reaction conditions have been reported . These reactions yield products such as 1,2-bis(diphenylmethylene)-1,2-dihydrocyclobuta[b]quinoxaline and 7,8-bis(diphenylmethylene)-7,8-dihydrobenzo[b][1,4]diazocine-6,9(5H,10H)-dione .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited large-scale applications. the principles of organic synthesis and reaction optimization would apply to scale up the production if needed.
Chemical Reactions Analysis
Types of Reactions
1,2-Cyclobutanedione, 3,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]- can undergo various types of chemical reactions, including:
Condensation Reactions: As mentioned, it can react with o-phenylenediamine under ionic and radical conditions.
Common Reagents and Conditions
Common reagents for reactions involving this compound include o-phenylenediamine and other nucleophiles or electrophiles that can interact with the carbonyl groups. Reaction conditions may vary, but ionic and radical conditions have been explored .
Major Products
The major products of reactions involving this compound depend on the specific reagents and conditions used. Examples include dihydrocyclobuta[b]quinoxaline and dihydrobenzo[b][1,4]diazocine derivatives .
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Materials Science: Its unique structure may lend itself to the development of novel materials with specific properties.
Biology and Medicine:
Mechanism of Action
The mechanism of action for this compound would depend on the specific context in which it is used. Generally, its reactivity would be influenced by the presence of carbonyl groups and the steric effects of the bulky substituents. These features could affect how it interacts with other molecules, potentially influencing pathways and molecular targets in chemical or biological systems.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclobutanedione: A simpler analog without the bulky substituents.
3,5-Cyclohexadiene-1,2-dione, 3,5-bis(1,1-dimethylethyl)-: Another related compound with similar substituents but a different core structure.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A compound with a cyclobutane core but different substituents.
Uniqueness
1,2-Cyclobutanedione, 3,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]- is unique due to its combination of a cyclobutanedione core with two bulky, substituted cyclohexadienone rings. This structure imparts distinct steric and electronic properties, making it a valuable compound for specialized applications in research and potentially in industry.
Properties
CAS No. |
61377-19-3 |
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Molecular Formula |
C32H40O4 |
Molecular Weight |
488.7 g/mol |
IUPAC Name |
3,4-bis(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclobutane-1,2-dione |
InChI |
InChI=1S/C32H40O4/c1-29(2,3)19-13-17(14-20(25(19)33)30(4,5)6)23-24(28(36)27(23)35)18-15-21(31(7,8)9)26(34)22(16-18)32(10,11)12/h13-16H,1-12H3 |
InChI Key |
AZGREPHORDYXEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C3C=C(C(=O)C(=C3)C(C)(C)C)C(C)(C)C)C(=O)C2=O)C=C(C1=O)C(C)(C)C |
Origin of Product |
United States |
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